2-苯基-1-(3-(4-苯基-1H-1,2,3-三唑-1-基)氮杂环丁-1-基)丁烷-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of Triazolylazetidinone involves several steps. One common approach is the reaction between p-hydroxy benzaldehyde and phenyl hydrazine to form the core triazole ring. Subsequent modifications yield the final compound. Spectral data analyses, including IR, 1H-NMR, 13C-NMR spectra, and HRMS, confirm the identity of the synthesized compound .
Molecular Structure Analysis
The molecular structure of Triazolylazetidinone consists of a central azetidinone ring linked to a triazole ring. The phenyl groups contribute to its aromatic character. The proton NMR spectrum reveals distinct signals corresponding to different protons in the molecule .
科学研究应用
环加成反应
该化合物在环加成反应中发挥作用,这对于合成各种杂环化合物至关重要。叠氮化物与缺电子烯烃(涉及苯基叠氮化物和丁基叠氮化物)的环加成反应导致叠氮化物、重氮化合物、吡唑啉和三唑啉的形成,表明该化合物在创建结构多样的分子中具有相关性 Broeckx 等人,1971。
抗菌和抗真菌活性
该化合物及其衍生物已因其抗菌和抗真菌特性而受到研究。例如,与吲哚核连接的氮杂环丁酮和噻唑烷酮部分表现出显着的抗氧化、抗菌、抗分枝杆菌和细胞毒活性 Saundane 和 Walmik,2013。类似地,已合成取代苯基氮杂环丁烷并评估其作为抗菌剂的潜力,表明该化合物在开发新的治疗剂方面的适用性 Doraswamy 和 Ramana,2013。
结构研究
该化合物的结构类似物一直是各种研究的主题,旨在了解它们的分子结构和相互作用。例如,确定了 1-(二苯甲基)氮杂环丁-3-醇的晶体和分子结构,提供了对该化合物构象和分子间氢键的见解 Ramakumar 等人,1977。这些结构研究对于设计具有所需生物活性和特性的化合物至关重要。
未来方向
作用机制
Target of Action
Similar compounds with a 1,2,3-triazole moiety have been reported to exhibit potent inhibitory activities against various cancer cell lines .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can inhibit the proliferation of certain cancer cells by inducing apoptosis .
Biochemical Pathways
Compounds with similar structures have been shown to interact with β-tubulin via h-bonding with numerous amino acids , which could potentially disrupt microtubule dynamics and inhibit cell division.
Pharmacokinetics
Similar compounds have shown effective cytotoxic activity against various cancer cell lines with ic50 values in the nanomolar range , suggesting good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the proliferation of certain cancer cells by inducing apoptosis . This is achieved through the interaction of the compound with its targets, leading to changes in cellular processes such as cell division.
生化分析
Biochemical Properties
They also have a strong dipole moment and hydrogen bonding ability .
Cellular Effects
Similar triazole compounds have been shown to possess weak to high cytotoxic activities against various tumor cell lines .
Molecular Mechanism
The molecular mechanism of action of 2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one is not well-studied. Other triazole compounds have been shown to interact with various enzymes and proteins. For example, some triazole compounds have been found to interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .
Temporal Effects in Laboratory Settings
Similar triazole compounds have been shown to have stable and long-lasting effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Similar triazole compounds have been shown to have varying effects at different dosages .
Metabolic Pathways
Similar triazole compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Similar triazole compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Similar triazole compounds have been shown to be directed to specific compartments or organelles .
属性
IUPAC Name |
2-phenyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-2-19(16-9-5-3-6-10-16)21(26)24-13-18(14-24)25-15-20(22-23-25)17-11-7-4-8-12-17/h3-12,15,18-19H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQENJVMXMQSKET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。